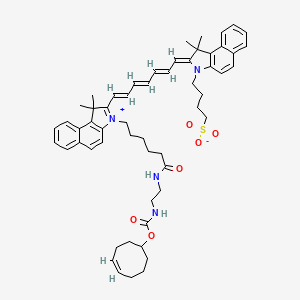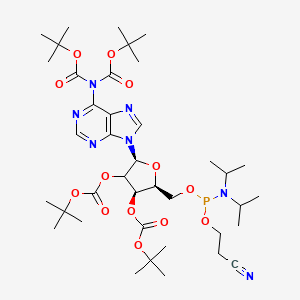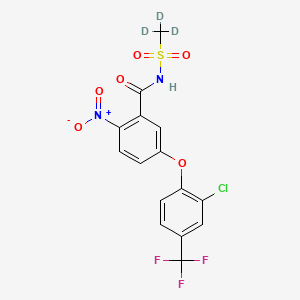
Z-Arg-Arg-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Arg-Arg-pNA: (Nα-Cbz-L-arginyl-L-arginine-4-nitroanilide) is a synthetic peptide substrate commonly used in biochemical assays. It is particularly known for its role as a chromogenic substrate for the enzyme Cathepsin B, a lysosomal cysteine protease involved in intracellular protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Arg-Arg-pNA typically involves the coupling of protected amino acids. The process begins with the protection of the amino group of L-arginine using a carbobenzoxy (Cbz) group. The protected L-arginine is then coupled with another molecule of L-arginine, followed by the attachment of the 4-nitroanilide group. The final product is purified through chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the peptide bonds and the functional groups .
Chemical Reactions Analysis
Types of Reactions: Z-Arg-Arg-pNA primarily undergoes hydrolysis reactions catalyzed by proteases such as Cathepsin B. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantified by measuring absorbance at 405 nm .
Common Reagents and Conditions:
Reagents: Proteases (e.g., Cathepsin B), buffer solutions (e.g., phosphate buffer)
Conditions: pH 6.0-7.5, temperature 37°C
Major Products: The major product of the hydrolysis reaction is p-nitroaniline, which is detected spectrophotometrically .
Scientific Research Applications
Chemistry: Z-Arg-Arg-pNA is used as a substrate in enzymatic assays to study the activity and specificity of proteases. It helps in understanding enzyme kinetics and inhibitor screening .
Biology: In biological research, this compound is used to investigate the role of Cathepsin B in various cellular processes, including protein degradation, antigen processing, and apoptosis .
Medicine: this compound is employed in diagnostic assays to measure Cathepsin B activity in clinical samples. Elevated levels of Cathepsin B are associated with neurological disorders such as Alzheimer’s disease and traumatic brain injury .
Industry: In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify potential drug candidates targeting proteases .
Mechanism of Action
Z-Arg-Arg-pNA acts as a substrate for Cathepsin B. The enzyme binds to the peptide substrate and catalyzes the hydrolysis of the peptide bond between the arginine residues and the p-nitroanilide group. This reaction releases p-nitroaniline, which can be measured spectrophotometrically. The activity of Cathepsin B is quantified based on the amount of p-nitroaniline produced .
Comparison with Similar Compounds
Bz-Phe-Val-Arg-pNA: Another chromogenic substrate used for measuring protease activity.
pGlu-Phe-Leu-p-nitroanilide: Used for continuous measurements of enzymatic activity.
N-Cbz-L-Gln-p-nitrophenyl ester: Employed in enzymatic assays for protease activity.
Uniqueness: Z-Arg-Arg-pNA is unique due to its high specificity for Cathepsin B, making it an ideal substrate for studying this particular enzyme. Its ability to release a chromogenic product (p-nitroaniline) upon hydrolysis allows for easy and accurate quantification of enzyme activity .
Properties
Molecular Formula |
C26H36N10O6 |
|---|---|
Molecular Weight |
584.6 g/mol |
IUPAC Name |
benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C26H36N10O6/c27-24(28)31-14-4-8-20(22(37)33-18-10-12-19(13-11-18)36(40)41)34-23(38)21(9-5-15-32-25(29)30)35-26(39)42-16-17-6-2-1-3-7-17/h1-3,6-7,10-13,20-21H,4-5,8-9,14-16H2,(H,33,37)(H,34,38)(H,35,39)(H4,27,28,31)(H4,29,30,32)/t20-,21-/m0/s1 |
InChI Key |
UMXUPKWQORIVFR-SFTDATJTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-3-[2-(2-ethoxyethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B12369968.png)
![2-methyl-N-(2-methylphenyl)-3-oxo-1,4-dihydropyrido[1,2-a]pyrazin-5-ium-1-carboxamide;iodide](/img/structure/B12369977.png)

![azanium;[(2R,4S,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12369986.png)


![(1R,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(6-methylpyridin-2-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-oxidanyl-propane-2-sulfonamide](/img/structure/B12370001.png)

![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide](/img/structure/B12370013.png)
![4-((2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)carbamoyl)-2-(7-(dimethylamino)-3-(dimethyliminio)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)benzoate](/img/structure/B12370015.png)
![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride](/img/structure/B12370019.png)

![5-chloro-N-[3-cyclopropyl-5-[[(3S,5R)-3,5-dimethylpiperazin-1-yl]methyl]phenyl]-4-(6-methyl-1H-indol-3-yl)pyrimidin-2-amine;hydrate](/img/structure/B12370030.png)
![[[4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]benzoyl]-methylcarbamoyl]oxymethyl (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12370031.png)
